5-Oxopyrrolidine-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-oxopyrrolidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-3-4-1-5(8)6-2-4/h3-4H,1-2H2,(H,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCVKBRTSQNCKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Precursor Chemistry
Strategic Approaches to the 5-Oxopyrrolidine-3-carbaldehyde Framework
The synthesis of the 5-oxopyrrolidine core, also known as the pyroglutamate (B8496135) or lactam ring, is a cornerstone of modern organic chemistry. This five-membered heterocyclic motif is a prevalent feature in a multitude of natural products and synthetic compounds with significant biological activities. researchgate.net Consequently, the development of versatile and efficient synthetic routes to this framework, and specifically to functionalized derivatives like this compound, is of paramount importance.
Asymmetric Synthesis of Chiral Analogues
The generation of chiral pyrrolidine (B122466) derivatives in an enantiomerically pure form is a significant objective, given that the biological activity of such molecules is often dependent on their stereochemistry. researchgate.net Asymmetric synthesis provides a direct pathway to these chiral molecules, avoiding the need for resolution of racemic mixtures.
A notable strategy involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. This method has been successfully employed to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, achieving enantiomeric excesses (ee) as high as 97% in just two steps. rsc.orgnih.gov
Furthermore, organocatalytic tandem reactions between 2-acylaminomalonates and α,β-unsaturated aldehydes have emerged as a powerful tool for the direct synthesis of 5-hydroxypyrrolidines. These reactions proceed in high yields and with excellent enantioselectivities, ranging from 90-99% ee, providing a direct route to 3-substituted proline derivatives which are closely related to the target scaffold. ku.ac.ae
The synthesis of chiral pyrrolidine-based organocatalysts themselves has been a major focus, with numerous strategies developed for the asymmetric construction of substituted chiral pyrrolidines. mdpi.com These efforts have expanded the toolkit available for a wide range of asymmetric transformations.
| Catalyst Type | Reactants | Product Type | Enantiomeric Excess (ee) |
| Organocatalyst | 4-Alkyl-substituted 4-oxo-2-enoates and nitroalkanes | 5-Alkyl-substituted pyrrolidine-3-carboxylic acids | up to 97% rsc.orgnih.gov |
| Organocatalyst | 2-Acylaminomalonates and α,β-unsaturated aldehydes | 5-Hydroxypyrrolidines/3-substituted prolines | 90-99% ku.ac.ae |
| Cinchona alkaloid based primary amine | - | Pyrrolidine-2,2-dicarboxylates | High levels of enantioselection nih.gov |
Total Synthesis Approaches Utilizing the 5-Oxopyrrolidine Core
The 5-oxopyrrolidine framework is a versatile building block in the total synthesis of a wide array of natural and unnatural compounds that exhibit interesting biological properties. researchgate.net Its rigid, five-membered lactam structure serves as a reliable anchor for the stereocontrolled introduction of various functionalities.
Synthetic strategies often involve the initial construction of a substituted 5-oxopyrrolidine ring, which is then elaborated into more complex molecular architectures. For instance, derivatives of 5-oxopyrrolidine-3-carboxylic acid have been synthesized and utilized as key intermediates. researchgate.netnih.govresearchgate.netnih.govnih.govnih.govvu.ltcncb.ac.cnktu.lt These synthetic efforts have led to the creation of novel compounds with potential applications, including as anticancer and antimicrobial agents. nih.govvu.lt
A common precursor for these syntheses is itaconic acid, which can be reacted with various amines to form the 1-substituted-5-oxopyrrolidine-3-carboxylic acid core. nih.govnih.gov This core can then undergo a variety of chemical transformations to introduce diverse functional groups and build molecular complexity. researchgate.netresearchgate.netresearchgate.net
Chemo- and Regioselective Preparations
Chemo- and regioselectivity are critical considerations in the synthesis of multifunctional molecules like this compound and its derivatives. Achieving selectivity ensures that reactions occur at the desired functional group and position, avoiding the formation of unwanted isomers and byproducts.
Biocatalytic approaches have demonstrated remarkable chemo- and regioselectivity in the synthesis of chiral pyrrolidines. nih.govcaltech.edu For example, engineered cytochrome P411 enzymes can catalyze the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidine derivatives with good enantioselectivity. nih.govcaltech.edu The selectivity of these enzymatic reactions is often controlled by the specific binding orientation of the substrate within the enzyme's active site. nih.gov
In the realm of traditional organic synthesis, controlling regioselectivity can be achieved through the careful choice of reagents and reaction conditions. For example, the design of multicomponent reactions can be tailored to achieve high levels of chemo- and regioselectivity, leading to the specific formation of desired products. jocpr.com
| Method | Key Feature | Outcome |
| Biocatalysis (Engineered Cytochrome P411) | Enzyme-controlled substrate binding | High enantioselectivity and regioselectivity in C-H amination nih.govcaltech.edu |
| Multicomponent Reactions | Strategic design of reactants and conditions | Chemo- and regioselective formation of complex molecules jocpr.com |
Multicomponent Reactions for Pyrrolidinone Derivatization
Multicomponent reactions (MCRs) have become increasingly popular for the synthesis of pyrrolidine derivatives due to their high atom and step economy, and the generation of less waste compared to traditional multi-step syntheses. researchgate.net These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. jocpr.com
The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have been utilized for the derivatization of the pyrrolidinone scaffold. nih.govresearchgate.netresearchgate.net The Passerini three-component reaction involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to yield an α-acyloxyamide. researchgate.net The Ugi four-component reaction extends this by including an amine to produce an α-acylaminocarboxamide. researchgate.net
These reactions have been adapted to incorporate a wide variety of building blocks, leading to the synthesis of diverse libraries of pyrrolidinone-containing compounds. researchgate.net Interrupted versions of the Ugi and Passerini reactions have also been developed, providing access to novel chemical frameworks. nih.gov Furthermore, asymmetric MCRs have been devised for the diastereoselective synthesis of highly substituted pyrrolidines, enabling the construction of up to three stereogenic centers in a single step. nih.gov
Catalytic Systems and Green Chemistry Principles in Synthesis
The development of sustainable synthetic methods is a central theme in modern chemistry. The use of catalytic systems and adherence to green chemistry principles are crucial for minimizing environmental impact and improving the efficiency of chemical processes.
Organocatalytic and Biocatalytic Pathways
Both organocatalysis and biocatalysis have emerged as powerful strategies for the synthesis of 5-oxopyrrolidine derivatives, offering environmentally benign alternatives to traditional metal-based catalysis. mdpi.com
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. Proline and its derivatives are well-known organocatalysts for a variety of asymmetric reactions, including those leading to the formation of chiral pyrrolidines. mdpi.com The field of organocatalysis has expanded significantly, with the development of a wide range of pyrrolidine-based organocatalysts for diverse applications. mdpi.comdntb.gov.ua These catalysts are often readily available, less toxic than their metal-containing counterparts, and can be employed in mild reaction conditions. dntb.gov.ua
Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations. This approach offers several advantages, including high selectivity (chemo-, regio-, and enantio-), mild reaction conditions (often in aqueous media), and the use of renewable resources. researchgate.netnih.govcaltech.edu Engineered enzymes, such as cytochrome P411 variants, have been developed to catalyze new-to-nature reactions, including the intramolecular C-H amination to form chiral pyrrolidines. researchgate.netnih.govcaltech.edu Biocatalysis is a key enabling technology for the development of sustainable synthetic routes to complex chiral molecules. researchgate.net
| Catalytic System | Key Advantages | Example Application |
| Organocatalysis | Metal-free, low toxicity, mild conditions, readily available catalysts mdpi.comdntb.gov.ua | Asymmetric synthesis of chiral pyrrolidines and their analogues ku.ac.aemdpi.com |
| Biocatalysis | High selectivity, mild aqueous conditions, renewable resources, new-to-nature reactions researchgate.netnih.govcaltech.eduresearchgate.net | Enantioselective synthesis of chiral pyrrolidines via enzymatic C-H amination researchgate.netnih.govcaltech.edu |
Transition Metal-Catalyzed Routes
While specific literature on transition metal-catalyzed synthesis directly yielding this compound is limited, the application of established transition metal-catalyzed reactions to suitable precursors represents a viable and powerful strategy. The primary approach involves the partial reduction of a 5-oxopyrrolidine-3-carboxylic acid derivative, such as an ester or an acid chloride.
Transition metals like palladium, rhodium, copper, and nickel are known to catalyze a wide range of organic transformations, including the reduction of carboxylic acid derivatives to aldehydes. beilstein-journals.orgnih.govuniurb.itsemanticscholar.orgnih.gov For instance, the Rosenmund reduction, which utilizes a palladium catalyst on a support like barium sulfate (B86663) (poisoned with a sulfur compound to prevent over-reduction), is a classic method for converting acid chlorides to aldehydes. In the context of this compound, this would involve the initial conversion of the corresponding carboxylic acid to its acid chloride, followed by catalytic reduction.
Modern advancements in catalysis offer more direct routes. For example, copper-catalyzed hydrosilylation of carboxylic acids has emerged as a method for their direct reduction to aldehydes. This approach offers good functional group tolerance and could potentially be applied to a suitably protected 5-oxopyrrolidine-3-carboxylic acid. Similarly, rhodium-catalyzed reactions are well-established for various C-H activation and functionalization reactions which could be envisioned in the synthesis of complex pyrrolidine derivatives. beilstein-journals.orgsemanticscholar.org
The following table outlines potential transition metal-catalyzed methods applicable to the synthesis of this compound from its carboxylic acid precursor.
| Catalyst System | Precursor | General Reaction Conditions | Potential Advantages |
| Pd/BaSO₄ (poisoned) | 5-Oxopyrrolidine-3-carbonyl chloride | H₂, solvent (e.g., toluene) | Classic, well-established method |
| Cu(I) or Cu(II) complexes with a silane (B1218182) reducing agent | 5-Oxopyrrolidine-3-carboxylic acid | Solvent (e.g., THF, toluene) | Direct reduction, good functional group tolerance |
| Rh(I) complexes | Functionalized pyrrolidine precursor | Varies depending on specific transformation | High efficiency and selectivity for various transformations |
Solvent-Free and Sustainable Synthesis Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes, encouraging the use of non-toxic solvents, renewable starting materials, and atom-economical reactions. The synthesis of this compound and its precursors can be approached with these principles in mind.
A key precursor, 5-oxopyrrolidine-3-carboxylic acid, can be synthesized by the reaction of itaconic acid, a bio-based chemical, with an appropriate amine. nih.govnih.gov Performing this reaction in water as a solvent, as is often the case, aligns with green chemistry principles. nih.govnih.gov
Furthermore, asymmetric Michael additions, which can be used to construct the pyrrolidine ring with control over stereochemistry, have been developed to run in aqueous media or under solvent-free conditions. nih.govmdpi.comnih.gov The use of organocatalysts, such as proline and its derivatives, in these reactions also contributes to a more sustainable process by avoiding the use of heavy metals. nih.gov For example, the reaction of an enamine with a nitroalkene, a potential route to a precursor of this compound, has been shown to proceed efficiently in water. mdpi.com
While a specific solvent-free synthesis of this compound has not been extensively reported, the synthesis of related heterocyclic compounds under solvent-free conditions, often with microwave irradiation to accelerate the reaction, suggests that such a route is feasible. researchgate.net
| Sustainable Approach | Reaction Type | Example Conditions | Green Chemistry Principle |
| Use of bio-based starting materials | Precursor synthesis | Itaconic acid as a starting material | Use of renewable feedstocks |
| Water as a solvent | Precursor synthesis, Michael addition | Reaction of itaconic acid and an amine in water | Safer solvents |
| Organocatalysis | Asymmetric Michael addition | Proline or its derivatives as catalysts | Avoidance of heavy metals |
| Solvent-free conditions | Synthesis of related heterocycles | Microwave irradiation without solvent | Waste prevention |
Precursor Chemical Transformations and Optimization Strategies
The most common and well-documented precursor to this compound is 5-oxopyrrolidine-3-carboxylic acid. The synthesis of this key precursor typically involves the condensation of itaconic acid with an amine. nih.govresearchgate.net For instance, the reaction of itaconic acid with 2-amino-4-chlorophenol (B47367) in refluxing water for 24 hours yields 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. nih.gov Optimization of these precursor syntheses often involves adjusting the reaction time, temperature, and purification methods to maximize yield and purity.
Once the carboxylic acid is obtained, it can be transformed into the desired aldehyde through several standard organic reactions. The two primary strategies are:
Reduction of a Carboxylic Acid Derivative: The carboxylic acid is typically converted to a more reactive derivative, such as an ester or an acid chloride, to facilitate a controlled reduction to the aldehyde.
Esterification: The carboxylic acid can be esterified by reacting it with an alcohol (e.g., methanol) in the presence of a catalytic amount of a strong acid like sulfuric acid. mdpi.com The resulting ester can then be reduced to the aldehyde using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol.
Acid Chloride Formation: The carboxylic acid can be converted to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. The acid chloride can then be reduced to the aldehyde via methods such as the Rosenmund reduction.
Oxidation of a Primary Alcohol: The carboxylic acid can be reduced completely to the corresponding primary alcohol, (5-oxopyrrolidin-3-yl)methanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The resulting alcohol can then be oxidized back to the aldehyde using a variety of mild oxidizing agents. The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, is a common choice for this transformation as it is highly effective and avoids the use of toxic heavy metals.
The following table summarizes the synthesis of a common precursor, 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid, and its subsequent transformations.
| Reactants | Product | Reagents and Conditions | Yield |
| Itaconic acid, 2-amino-4-chlorophenol | 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Water, reflux, 24 h | Not specified nih.gov |
| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate | Methanol, H₂SO₄ (cat.), reflux, 18 h | Not specified nih.gov |
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate | Methanol, H₂SO₄ (cat.), reflux, 2 h | 78.8% mdpi.com |
| 1-(4-Acetamidophenyl)acetamide, Itaconic acid | 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | Water, reflux, 12 h | 96% nih.gov |
Scalability and Efficiency Considerations in Research Synthesis
The scalability of a synthetic route is a critical factor, particularly when a compound is needed in larger quantities for further research or development. The synthesis of this compound, likely a multi-step process from simple starting materials, presents several challenges in terms of scalability and efficiency. nih.govresearchgate.net
Key considerations include:
Purification: Chromatographic purification, which is common in research-scale synthesis to ensure high purity, can be cumbersome and expensive to implement on a larger scale. Developing synthetic steps that yield products of sufficient purity through simple filtration and recrystallization is highly desirable. researchgate.net
Reagent Handling: Some reagents used in the synthesis, such as oxalyl chloride or diisobutylaluminium hydride, require careful handling due to their reactivity and potential hazards. Scaling up reactions with such reagents necessitates specialized equipment and safety protocols.
Reaction Conditions: Reactions that require very low temperatures (e.g., -78 °C for some reductions) can be difficult and costly to maintain on a large scale.
Optimizing the synthesis for scalability involves choosing robust reactions that are less sensitive to minor fluctuations in conditions, minimizing the number of synthetic steps, and selecting reagents that are both cost-effective and safe to handle in larger quantities. For instance, developing a one-pot synthesis where multiple transformations are carried out in the same reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste.
Chemical Reactivity, Transformation Mechanisms, and Applications in Synthetic Chemistry
Reactions at the Aldehyde Moiety
The aldehyde group is an electrophilic center, susceptible to a variety of nucleophilic additions and redox reactions.
Nucleophilic Additions and Condensations (e.g., Hydrazone Formation)
The carbonyl carbon of the aldehyde in 5-Oxopyrrolidine-3-carbaldehyde is highly electrophilic and readily undergoes nucleophilic addition reactions. masterorganicchemistry.combyjus.com This is a fundamental reaction where a nucleophile attacks the carbonyl carbon, breaking the C-O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation yields an alcohol, or in the case of condensation reactions, elimination of water can lead to the formation of new double bonds.
A prominent example of a condensation reaction is the formation of hydrazones. numberanalytics.com This reaction involves the condensation of an aldehyde with a hydrazine (B178648) derivative (such as hydrazine itself or a substituted hydrazine) to form a C=N bond. quimicaorganica.orgminarjournal.com These reactions are typically catalyzed by acid and are crucial in the synthesis of various nitrogen-containing heterocyclic compounds. numberanalytics.comnih.gov While many derivatives are synthesized from the corresponding 5-oxopyrrolidine-3-carbohydrazide (B1650037) reacting with various other aldehydes ktu.ltresearchgate.net, the aldehyde group of the title compound is expected to react with hydrazines to yield the corresponding hydrazone. For instance, reactions of similar 2,3-dioxo-5-arylpyrrolidines with hydrazine salts yield 3-hydrazone derivatives, demonstrating the reactivity of the C3-position carbonyl. nih.gov
The general synthesis of hydrazones from aldehydes proceeds via the initial nucleophilic attack of the hydrazine on the carbonyl carbon, followed by a proton transfer and subsequent elimination of a water molecule to form the stable hydrazone product. numberanalytics.comlibretexts.org
Interactive Table: Typical Conditions for Hydrazone Formation
| Reactants | Catalyst/Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Aldehyde, Hydrazine | Acid catalyst (e.g., HCl), Ethanol/Methanol | Reflux | Hydrazone | quimicaorganica.orgminarjournal.com |
| Aldehyde, Phenylhydrazine | Acetic Acid, Ethanol | Reflux, 4-5 hrs | Phenylhydrazone | researchgate.net |
| Aldehyde, Hydrazide | Solvent-free, Microwave irradiation | Microwave | Acylhydrazone | minarjournal.com |
Oxidation and Reduction Pathways
The aldehyde functionality of this compound can be readily transformed through both oxidation and reduction.
Reduction: The aldehyde group can be reduced to a primary alcohol, yielding (5-oxo-pyrrolidin-3-yl)methanol. This transformation is commonly achieved using hydride-based reducing agents. openstax.org Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, capable of reducing aldehydes and ketones without affecting less reactive groups like esters or the lactam carbonyl. openstax.orglibretexts.org A more powerful reducing agent, lithium aluminum hydride (LiAlH₄), can also be used, which would reduce the aldehyde and potentially the lactam as well, depending on the reaction conditions. openstax.orglibretexts.org The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org
Oxidation: Conversely, the aldehyde group can be oxidized to a carboxylic acid, affording the well-studied 5-Oxopyrrolidine-3-carboxylic acid. Various oxidizing agents can accomplish this, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) in the Tollens' test. The Oppenauer oxidation, which is the reverse of the Meerwein-Ponndorf-Verley (MPV) reduction, represents another pathway for oxidizing alcohols to aldehydes, and could be adapted for aldehyde-to-acid transformation under specific conditions. google.com
Interactive Table: Summary of Aldehyde Redox Transformations
| Transformation | Product | Typical Reagents | Reference |
|---|---|---|---|
| Reduction | (5-Oxo-pyrrolidin-3-yl)methanol | NaBH₄, LiAlH₄ | openstax.orglibretexts.org |
| Oxidation | 5-Oxopyrrolidine-3-carboxylic acid | KMnO₄, H₂CrO₄, Ag₂O | google.com |
Pyrrolidinone Ring System Transformations
The pyrrolidinone ring itself is a robust scaffold that can be modified or used as a template to construct more complex molecular architectures.
Ring Modifications and Annulations (e.g., Cycloadditions)
The pyrrolidinone framework is a key feature in many synthetic strategies involving ring formation and modification, particularly through cycloaddition reactions. numberanalytics.comchemistrytalk.org Cycloadditions are powerful reactions that form cyclic structures in a concerted fashion, often with high stereocontrol. libretexts.org
One of the most relevant methods for synthesizing substituted pyrrolidines is the [3+2] dipolar cycloaddition. libretexts.orgmdpi.com This reaction typically involves an azomethine ylide (a 3-atom, 4-electron dipole) reacting with a dipolarophile (usually an alkene or alkyne) to form a five-membered pyrrolidine (B122466) ring. mdpi.com While this often describes the synthesis of the ring itself, the pyrrolidinone scaffold can also be a participant in further annulation reactions.
For example, derivatives of 5-oxopyrrolidine-3-carboxylic acid hydrazide can be used to construct new fused or linked heterocyclic rings. Condensation with diketones can yield pyrazole (B372694) or pyrrole (B145914) derivatives, while reactions with other reagents can lead to the formation of triazines or 1,3,4-oxadiazoles, effectively annulating a new ring system onto the parent structure. ktu.ltnih.gov
Functionalization of Ring Positions
Modification of the pyrrolidinone ring at its various positions is a key strategy for diversifying the molecular scaffold.
N-1 Position: The nitrogen atom of the lactam is a common site for functionalization. The synthesis of N-substituted 5-oxopyrrolidines, such as N-aryl derivatives, is often achieved through the condensation of a primary amine with itaconic acid or its derivatives. nih.govresearchgate.net This directly installs a substituent at the N-1 position. Further modifications of this substituent are also common. mdpi.com
C-4 Position: Direct functionalization of the C-4 methylene (B1212753) group of the pyrrolidinone ring is challenging but can be achieved. Methodologies developed for the C-4 functionalization of other heterocycles, such as pyridines, using directed metalation-capture strategies could potentially be adapted. nih.gov Alternatively, cycloaddition strategies can be employed to construct the pyrrolidinone ring with pre-installed functionality at the C-4 position. nih.gov
N-Aryl Substituent Functionalization: In cases where an aryl group is present at the N-1 position, this ring can be readily functionalized. Electrophilic aromatic substitution reactions such as nitration, halogenation (e.g., chlorination), and Friedel-Crafts type alkylations have been successfully performed on the N-phenyl ring of the 1-phenyl-5-oxopyrrolidine scaffold. nih.govmdpi.com
Derivatization Strategies and Design of Novel Analogues
Systematic Exploration of Substituent Effects on Chemical Behavior
The biological activity of 5-oxopyrrolidine derivatives is highly dependent on the nature and position of various substituents. Systematic modification of the core structure has been a fruitful strategy to probe structure-activity relationships (SAR) and optimize for desired effects such as antimicrobial, anticancer, and anti-inflammatory activity. nih.govnih.govresearchgate.net
Initial synthetic efforts often begin with the reaction of itaconic acid with a substituted amine, such as N-(4-aminophenyl)acetamide, to form a 1-substituted-5-oxopyrrolidine-3-carboxylic acid. nih.gov This carboxylic acid is a direct precursor to the target carbaldehyde. The choice of the initial amine is critical, as it dictates the substituent at the N-1 position. For example, starting with an acetamide-protected amine allows for later deacetylation to yield a free amino group, a modification that has been shown to be important for enhancing anticancer activity in certain derivatives. nih.gov
Further derivatization often involves modifications to the N-1 phenyl ring or conversion of the 3-position carboxyl group (or its corresponding aldehyde) into other functionalities like hydrazones, azoles, and diazoles. nih.govnih.gov Studies have shown that introducing specific substituents can dramatically alter biological outcomes. For instance, the incorporation of a 3,5-dichloro-2-hydroxyphenyl substituent at the N-1 position led to a significant increase in anticancer activity against A549 human lung adenocarcinoma cells. nih.gov Similarly, the addition of a 5-nitrothien-2-yl hydrazone moiety at the 3-position conferred potent antibacterial activity, in some cases surpassing that of control antibiotics like cefuroxime. nih.gov
Table 1: Selected Substituent Effects on the Biological Activity of 5-Oxopyrrolidine Derivatives
| Position of Substitution | Substituent | Resulting Biological Activity | Reference |
| N-1 | Free amino group (from deacetylation) | Enhanced anticancer activity | nih.gov |
| N-1 | 3,5-Dichloro-2-hydroxyphenyl | Markedly increased anticancer activity | nih.gov |
| 3-position (as hydrazone) | 5-Nitro-thien-2-yl | Potent antibacterial activity, biofilm disruption | nih.gov |
| 3-position (as hydrazone) | Benzylidene | Strong inhibition of S. aureus | nih.gov |
| 3-position (as benzimidazole) | 5-Fluorobenzimidazole with N-1 (3,5-dichloro-2-hydroxyphenyl) | High anticancer activity | nih.gov |
These findings underscore the importance of systematic exploration, where even subtle changes, such as the position of a halogen or the type of heterocyclic ring, can lead to profound differences in chemical behavior and biological efficacy.
Synthesis of Conformationally Restricted Analogues
To understand the three-dimensional structure required for biological activity, chemists design and synthesize conformationally restricted analogues. By "locking" the flexible 5-oxopyrrolidine ring into a more rigid shape, researchers can determine the bioactive conformation—the specific spatial arrangement of atoms that interacts most effectively with a biological target.
This strategy often involves creating bicyclic or polycyclic systems that incorporate the core scaffold. While specific examples for 5-oxopyrrolidine-3-carbaldehyde are not extensively detailed in the literature, the principle is well-established for related structures. For example, constrained peptidomimetic scaffolds have been developed from isoserine by converting it into a rigid 5-aminomethyloxazolidine-2,4-dione structure. researchgate.net This approach reduces conformational flexibility, which can lead to increased receptor affinity and improved metabolic stability. researchgate.net The cyclization of glutamic acid to form pyroglutamic acid itself is a natural example of introducing rigidity into a previously flexible chain. researchgate.net
Preparation of Probes for Mechanistic and Biological Studies
Derivatives of this compound are frequently synthesized to serve as molecular probes to investigate biological mechanisms and further explore structure-activity relationships. The aldehyde group at the 3-position is particularly useful for this purpose, as it readily undergoes condensation reactions with various nucleophiles to form imines, hydrazones, and other derivatives. nih.gov
By reacting the parent aldehyde (or its precursor, carbohydrazide) with a library of different aldehydes, ketones, or isocyanates, researchers can generate a series of probes with diverse steric and electronic properties. nih.govnih.gov For example, condensing the 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide with phenyl isothiocyanate or phenyl isocyanate yields thiosemicarbazide (B42300) and semicarbazide (B1199961) derivatives, respectively. nih.gov Similarly, reaction with a panel of aromatic aldehydes produces a series of hydrazones. nih.gov
These new analogues act as probes to map the binding pocket of a target enzyme or receptor. The success or failure of a given probe to elicit a biological response provides valuable information about the size, shape, and chemical environment of the active site. The synthesis of hydrazones with 5-nitrofuran-2-yl and 5-nitrothien-2-yl fragments has been particularly effective in creating potent antibacterial agents, demonstrating that these moieties are favorable for interaction with bacterial targets. nih.gov
Table 2: Functional Moieties Used as Probes in 5-Oxopyrrolidine Derivatives
| Core Structure Precursor | Reagent | Resulting Probe Moiety | Reference |
| 1-(Aryl)-5-oxopyrrolidine-3-carbohydrazide | Aromatic Aldehydes | N'-Substituted Hydrazones | nih.gov |
| 1-(Aryl)-5-oxopyrrolidine-3-carbohydrazide | Phenyl Isothiocyanate | N-Phenylthiosemicarbazide | nih.gov |
| 1-(Aryl)-5-oxopyrrolidine-3-carbohydrazide | Phenyl Isocyanate | N-Phenylsemicarbazide | nih.gov |
| 1-(Aryl)-5-oxopyrrolidine-3-carbohydrazide | Diketones (e.g., 2,4-pentanedione) | Pyrazole (B372694) / Pyrrole (B145914) Heterocycles | nih.gov |
Chiral Pool and Stereoselective Approaches to Isomers
Chirality plays a crucial role in the activity of many pharmaceuticals. The use of the "chiral pool" is a powerful strategy for the asymmetric synthesis of specific stereoisomers. This approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials.
For the synthesis of this compound isomers, L-glutamic acid is an ideal chiral pool precursor. researchgate.netbenthamscience.com Glutamic acid can be easily cyclized through dehydration to form (S)-5-oxopyrrolidine-2-carboxylic acid, commonly known as L-pyroglutamic acid. researchgate.netresearchgate.netwikipedia.org This key intermediate possesses the desired stereochemistry at the C-5 position, which can be preserved throughout subsequent synthetic steps. The two distinct carbonyl groups of pyroglutamic acid—the lactam and the carboxylic acid—can be selectively modified, providing a versatile handle for elaboration into more complex structures, including the target 3-carbaldehyde functionality. researchgate.net This approach ensures the final product is a single enantiomer, avoiding the need for costly chiral resolution steps.
Beyond the chiral pool, general methods of stereoselective synthesis, such as intramolecular nitrone cycloadditions, can be employed to create chiral heterocyclic frameworks with high control over the spatial arrangement of atoms. nih.gov
Solid-Phase Synthesis Methodologies for High-Throughput Derivatization
To accelerate the discovery of new lead compounds, modern medicinal chemistry relies on high-throughput synthesis and screening. Solid-phase synthesis (SPS) is a key enabling technology for this process, allowing for the rapid generation of large libraries of related compounds. ijpsr.com
In SPS, a starting material is chemically anchored to an insoluble polymer resin. ijpsr.com A series of chemical reactions are then carried out on this supported substrate. A key advantage is that excess reagents and byproducts can be easily washed away after each step, simplifying purification. ijpsr.com Once the desired molecular assembly is complete, the final product is cleaved from the solid support.
This methodology can be applied to the synthesis of 5-oxopyrrolidine derivatives. For example, a precursor like itaconic acid or a substituted amine could be attached to a polystyrene or TentaGel resin. nih.govijpsr.com Then, in a stepwise fashion, the pyrrolidinone ring can be formed, and various substituents can be introduced at the N-1 and C-3 positions using a diverse set of building blocks. This parallel synthesis approach allows a single chemist to produce hundreds or thousands of unique analogues in a short period, which can then be screened for biological activity. This strategy is invaluable for efficiently exploring the structure-activity landscape around the this compound core. amanote.com
Investigation of Biological and Biomedical Relevance Mechanism Oriented Research
Molecular Target Identification and Binding Affinity Research
Research into the molecular interactions of 5-oxopyrrolidine derivatives has identified several potential enzymatic targets. The 5-oxopyrrolidine ring is recognized as a significant pharmacophore that can mimic the structure of other kinase inhibitors, allowing for potential hydrogen bonding at ATP-binding sites or allosteric regions of enzymes nih.gov.
The 5-oxopyrrolidine scaffold has been a key component in the design of various enzyme inhibitors.
Protein Kinases: Derivatives of 5-oxopyrrolidine have been synthesized and investigated as potential protein kinase inhibitors for anticancer therapy nih.gov. Protein kinases are crucial targets in cancers like melanoma, breast cancer, and pancreatic cancer nih.gov. Molecular docking studies on novel 5-oxopyrrolidine-3-carbohydrazide (B1650037) derivatives have suggested they may act as multikinase inhibitors. For instance, a 2-hydroxynaphthalenylmethylene derivative demonstrated high binding affinity to the active sites of two key protein kinases: the non-receptor tyrosine kinase (SRC) and the serine/threonine-protein kinase (BRAF) nih.gov. The calculated binding affinities from these docking studies were -11.174 kcal/mol for SRC and -11.471 kcal/mol for BRAF, indicating strong potential inhibitory activity nih.gov. The kinases targeted for these studies included ACK1, VEGFR2, and CDK5, which are implicated in cancer cell survival, angiogenesis, and invasiveness nih.gov.
Matrix Metalloproteinases (MMPs): The development of MMP inhibitors is a strategy for treating inflammatory diseases and cancer. While specific derivatives of 5-Oxopyrrolidine-3-carbaldehyde as MMP inhibitors with detailed binding affinities are not extensively documented in the reviewed literature, related structures with a pyrrolidine (B122466) core have been investigated for this purpose. For example, mercaptosulfonamides incorporating a pyrrolidinyl ring have been developed to enhance stability and potency as MMP inhibitors nih.gov.
Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1): BACE-1 is a key enzyme in the generation of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. The development of BACE-1 inhibitors is a major therapeutic goal. Research has explored 5-oxo-pyrrolidine-3-carboxylic acid derivatives as potential BACE-1 inhibitors, although specific binding affinity data such as IC50 values for these compounds are not detailed in the available search results researchgate.net.
Currently, there is a lack of specific research in the public domain detailing the direct interaction of this compound or its closely related derivatives with specific cellular receptors, such as G-protein coupled receptors (GPCRs) or ion channels.
Interrogation of Cellular Pathways and Signaling Cascades in Research Models
The effects of 5-oxopyrrolidine derivatives on cellular functions have been primarily explored in the context of oncology, using various cancer cell lines as research models.
Numerous studies have evaluated the cytotoxic effects of 5-oxopyrrolidine derivatives against a range of human cancer cell lines. These investigations typically utilize MTT assays to quantify cell viability after exposure to the compounds.
For example, a series of novel 5-oxopyrrolidine-3-carbohydrazides were tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines nih.govnih.gov. Within this series, the 2-hydroxybenzylidene and 2-hydroxynaphthalenylmethylene derivatives were found to be the most cytotoxic nih.govnih.gov. Similarly, other studies have demonstrated the structure-dependent anticancer activity of different 5-oxopyrrolidine derivatives on A549 human lung adenocarcinoma cells researchgate.netnih.gov. For instance, certain derivatives with a free amino group showed potent activity, suggesting this functional group is important for cytotoxicity against cancer cells nih.gov. Another study on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives found that hydrazone-containing compounds were the most cytotoxic against triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC-1), and melanoma (A375) cell lines selleckchem.com.
Table 1: Effect of 5-Oxopyrrolidine Derivatives on Cancer Cell Viability
| Cell Line | Compound Type | Observation |
|---|---|---|
| IGR39 (Melanoma) | 5-Oxopyrrolidine-3-carbohydrazides | High cytotoxicity observed with 2-hydroxybenzylidene and 2-hydroxynaphthalenylmethylene derivatives nih.govnih.gov. |
| MDA-MB-231 (Breast Cancer) | 5-Oxopyrrolidine-3-carbohydrazides | High cytotoxicity observed with 2-hydroxybenzylidene and 2-hydroxynaphthalenylmethylene derivatives nih.govnih.gov. |
| MDA-MB-231 (Breast Cancer) | 1-(2,4-difluorophenyl) derivatives | Hydrazones showed cytotoxic effects selleckchem.com. |
| Panc-1 (Pancreatic Cancer) | 5-Oxopyrrolidine-3-carbohydrazides | Lower activity in 2D monolayer culture, but comparable effects in 3D spheroid models nih.govnih.gov. |
| A549 (Lung Cancer) | 1-(2-hydroxyphenyl) derivatives | Structure-dependent reduction in cell viability researchgate.net. |
| A549 (Lung Cancer) | 1-(4-acetamidophenyl) derivatives | Compounds with a free amino group showed the most promising anticancer activity nih.gov. |
| PPC-1 (Prostate Cancer) | 1-(2,4-difluorophenyl) derivatives | Hydrazones, particularly a N'-(4-methylbenzylidene) derivative, were highly cytotoxic selleckchem.com. |
The potential of 5-oxopyrrolidine derivatives to inhibit cancer cell migration has been assessed using "wound healing" assays. In these experiments, a scratch is made in a confluent monolayer of cells, and the ability of the compounds to prevent the cells from migrating into the cleared area is measured over time.
A study on 5-oxopyrrolidine-3-carbohydrazides identified that derivatives with 2,5-dimethoxybenzylidene and 2,4,6-trimethoxybenzylidene substitutions were the most effective at inhibiting the migration of melanoma and breast cancer cells nih.govnih.gov. Another investigation into 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives found that a compound with an N'-(4-bromobenzylidene) moiety had the most significant inhibitory effect on cell migration selleckchem.com. However, not all derivatives show this effect; a series of 4-dimethylaminophenyl-5-oxopyrrolidines did not exhibit an inhibitory effect on cell migration in a wound-healing assay nih.gov.
Table 2: Effect of 5-Oxopyrrolidine Derivatives on Cancer Cell Migration
| Cell Line | Compound Type | Observation |
|---|---|---|
| IGR39 (Melanoma) | 5-Oxopyrrolidine-3-carbohydrazides | 2,5-dimethoxybenzylidene and 2,4,6-trimethoxybenzylidene derivatives were most effective at inhibiting migration nih.govnih.gov. |
| MDA-MB-231 (Breast Cancer) | 5-Oxopyrrolidine-3-carbohydrazides | 2,5-dimethoxybenzylidene and 2,4,6-trimethoxybenzylidene derivatives were most effective at inhibiting migration nih.govnih.gov. |
| MDA-MB-231, PPC-1, A375 | 1-(2,4-difluorophenyl) derivatives | A derivative with an N'-(4-bromobenzylidene) moiety showed the most pronounced inhibitory effect selleckchem.com. |
Detailed studies on the specific intracellular localization and the mechanisms of cellular uptake for this compound or its derivatives are not available in the currently reviewed scientific literature. General mechanisms of cellular uptake include processes like pinocytosis, phagocytosis, and endocytosis, which can be clathrin-mediated, caveolin-mediated, or independent of both nih.gov. However, the specific pathways utilized by 5-oxopyrrolidine-based compounds have not been elucidated.
Structure-Activity Relationship (SAR) Studies in Biological Contexts
While research specifically detailing this compound is limited, extensive structure-activity relationship (SAR) studies have been conducted on the closely related 5-oxopyrrolidine-3-carboxylic acid scaffold. These studies provide crucial insights into how structural modifications of the 5-oxopyrrolidine core influence biological activity, offering a predictive framework that can be extrapolated to the carbaldehyde derivative.
Design and Synthesis of SAR Probes
The exploration of the 5-oxopyrrolidine scaffold's biological potential relies on the strategic design and synthesis of a diverse library of analogues. These compounds, or SAR probes, are created by systematically altering different parts of the molecule to assess the impact of these changes on biological activity.
A common and effective synthetic strategy begins with the reaction of itaconic acid with a substituted amine, such as N-(4-aminophenyl)acetamide or 2-amino-4-chlorophenol (B47367), in water at reflux. nih.govnih.gov This reaction efficiently constructs the core 1-substituted-5-oxopyrrolidine-3-carboxylic acid structure. nih.govnih.gov From this central precursor, a variety of probes can be generated:
Esterification: The carboxylic acid group can be converted to its methyl ester by treatment with methanol in the presence of a catalytic amount of sulfuric acid. nih.govnih.gov
Hydrazinolysis: The resulting ester can then be reacted with hydrazine (B178648) hydrate to yield the corresponding acid hydrazide. nih.govmdpi.com This hydrazide is a versatile intermediate.
Formation of Hydrazones, Azoles, and Azines: The acid hydrazide serves as a key building block for introducing a wide range of chemical diversity. It can be condensed with various aromatic aldehydes, thiophene-2-carbaldehyde, or ketones like hexane-2,5-dione and pentane-2,4-dione to form hydrazones, pyrroles, and pyrazoles, respectively. nih.govmdpi.com
This synthetic approach allows for the systematic modification of two key positions: the substituent on the nitrogen atom of the pyrrolidinone ring (by choosing different starting amines) and the moiety attached to the C3-position carbonyl group (by choosing different aldehydes and ketones).
Correlations between Structural Modifications and Biological Responses
Systematic evaluation of these synthesized analogs has uncovered significant correlations between specific structural features and biological activities such as anticancer, antimicrobial, and antioxidant effects.
Anticancer Activity: Studies on derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid against A549 human lung adenocarcinoma cells have revealed several key SAR findings. nih.gov
Importance of the C3-Side Chain: The nature of the group attached to the C3-carbonyl is critical. Hydrazones containing heterocyclic fragments, such as 2-thienyl or 5-nitrothienyl moieties, demonstrate higher anticancer activity compared to those with simple aromatic moieties. nih.gov
Influence of N1-Phenyl Substituents: The substituent on the phenyl ring at the N1 position also modulates activity. The presence of a free amino group on this ring, obtained by deacetylation, is important for enhancing anticancer activity while maintaining low cytotoxicity toward non-cancerous cells. nih.gov Among aromatic hydrazones, those with dimethylamino-, chloro-, and bromo- substituents on the N1-phenyl ring were found to be the most active. nih.gov
Dichlorination Effect: In a series of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, the addition of two chlorine atoms to the N1-phenyl ring (3,5-dichloro substitution) significantly enhanced in vitro anticancer activity against A549 cells. mdpi.com
Antioxidant Activity: For derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, modifications have been correlated with antioxidant properties.
Effect of S-substitution in Triazoles: For S-substituted 4-phenyl-1,2,4-triazole derivatives, the introduction of a phenyl fragment led to a significant increase in DPPH radical scavenging ability, while S-alkyl substituents had a negligible effect. nih.gov The compound bearing a p-nitrophenyl fragment exhibited the highest antioxidant activity in this series. nih.gov
These findings are summarized in the table below, illustrating the impact of specific structural changes on biological outcomes.
| Scaffold | Structural Modification | Position of Modification | Observed Biological Response |
| 1-(4-aminophenyl)-5-oxopyrrolidine | Heterocyclic fragments (e.g., 5-nitrothienyl) vs. Aromatic fragments | C3-carbonyl (as hydrazone) | Heterocyclic fragments led to higher anticancer activity. nih.gov |
| 1-(4-aminophenyl)-5-oxopyrrolidine | Dimethylamino, Chloro, Bromo substituents | N1-phenyl ring | Increased anticancer activity. nih.gov |
| 1-(2-hydroxyphenyl)-5-oxopyrrolidine | 3,5-dichloro substitution | N1-phenyl ring | Significantly enhanced anticancer activity. mdpi.com |
| 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine | Introduction of a p-nitrophenyl fragment | C3-side chain (as S-substituted triazole) | Highest antioxidant activity in the series. nih.gov |
Role in Biosynthetic Pathways of Natural Products
The 5-oxopyrrolidine (also known as pyroglutamate) ring is a structural motif found in various natural products. However, specific information regarding this compound as a direct precursor or intermediate in these pathways is not well-documented in current scientific literature.
Precursor or Intermediate in Metabolic Routes
There is currently no direct evidence to confirm this compound as a known precursor or intermediate in the metabolic routes of natural product biosynthesis. Natural products are typically synthesized through multi-step enzymatic transformations, and while the pyrrolidinone core is common, the specific biosynthetic routes for most are still unknown. plos.org The metabolic pathways leading to complex alkaloids and other bioactive molecules often involve intricate cyclizations and functional group interconversions, where a related structure could potentially play a role, but the specific involvement of the 3-carbaldehyde derivative has not been identified.
Enzymes Catalyzing its Formation or Transformation in Biological Systems
Consistent with the lack of data for its role as a precursor, there are no specific enzymes that have been identified to catalyze the formation or transformation of this compound in biological systems.
However, the enzymatic machinery to act on related structures does exist in nature. For example, enzymes such as Δ1-pyrroline-5-carboxylate reductase and dehydrogenase are known to catalyze unidirectional reactions involving the interconversion of proline and Δ1-pyrroline-5-carboxylate, a related five-membered heterocyclic compound. capes.gov.br Furthermore, distinct enzyme families, such as UbiD-type decarboxylases coupled with carboxylic acid reductases (CAR), have been engineered for the biocatalytic production of other heterocyclic aldehydes, like pyrrole-2-carbaldehyde, from their corresponding carboxylic acids. mdpi.com This demonstrates that enzymes capable of producing aldehyde functionalities on pyrrole-like rings exist, suggesting that the formation or transformation of this compound via enzymatic action is plausible, though not yet observed or reported.
Advanced Analytical and Spectroscopic Characterization in Research Contexts
High-Resolution Spectroscopic Techniques for Elucidating Complex Structures
High-resolution spectroscopy is indispensable for the detailed molecular characterization of "5-Oxopyrrolidine-3-carbaldehyde." These methods offer profound insights into the compound's structural intricacies.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of "this compound" derivatives in solution. While one-dimensional (1D) NMR, such as ¹H and ¹³C NMR, provides fundamental information about the chemical environment of protons and carbons, multi-dimensional NMR techniques are essential for unambiguously establishing stereochemistry and conformational preferences. hmdb.cabohrium.comomicsonline.org
Techniques like Correlation Spectroscopy (COSY) are used to identify proton-proton coupling networks, helping to piece together the spin systems within the molecule. For instance, in derivatives of "this compound," COSY experiments can confirm the connectivity between the protons on the pyrrolidinone ring. omicsonline.org Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are employed to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These correlations are vital for assigning the carbon skeleton and the position of substituents.
Nuclear Overhauser Effect (NOE) based experiments, such as NOESY and ROESY, are particularly powerful for determining stereochemistry and conformation. doi.org These experiments detect through-space interactions between protons that are in close proximity, providing crucial information about the relative orientation of substituents on the pyrrolidine (B122466) ring. The presence or absence of NOE signals can help differentiate between cis and trans isomers and elucidate the preferred conformation of the five-membered ring, which is known to be flexible. doi.orgfrontiersin.org The analysis of coupling constants also contributes to conformational analysis, as their magnitudes are related to the dihedral angles between adjacent protons. doi.org In some cases, the presence of conformational isomers, such as s-cis and s-trans conformers arising from restricted rotation around an amide bond, can lead to the duplication of NMR signals. nih.govmdpi.com Dynamic NMR experiments at varying temperatures can be used to study the kinetics of such conformational changes. mdpi.com
| NMR Technique | Application for this compound Derivatives | Information Gained |
| ¹H NMR | Identifies all proton environments in the molecule. hmdb.cahmdb.ca | Chemical shift, integration (proton count), multiplicity (neighboring protons). |
| ¹³C NMR | Identifies all unique carbon environments. | Chemical shift of each carbon atom. |
| COSY | Establishes proton-proton (¹H-¹H) coupling networks. | Connectivity of protons within the spin system. |
| HSQC | Correlates protons to their directly attached carbons. | Direct C-H bond correlations. |
| HMBC | Correlates protons to carbons over two or three bonds. | Long-range C-H connectivity, aids in skeletal assembly. |
| NOESY/ROESY | Detects through-space proximity of protons. | Stereochemical relationships, conformational preferences. |
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of "this compound" and its derivatives with high accuracy. researchgate.net It provides a precise mass-to-charge ratio (m/z), which allows for the calculation of the molecular formula. uni.lu This technique is also invaluable for studying the fragmentation patterns of these molecules, which can provide structural information. Under ionization, the molecule breaks apart in a predictable manner, and the analysis of these fragment ions can help to identify different structural motifs within the molecule.
Isotopic labeling studies, in conjunction with mass spectrometry, are a powerful method for elucidating reaction mechanisms and metabolic pathways involving "this compound." nih.gov By incorporating stable isotopes, such as ¹³C, ¹⁵N, or ²H (deuterium), into the molecule, researchers can track the fate of specific atoms through a chemical reaction or a biological process. nih.gov The mass shift of the parent ion and its fragments in the mass spectrum reveals the location of the isotopic label, providing detailed mechanistic insights. nih.gov For instance, if a reaction involves the cleavage of a specific bond, the resulting fragments will show a predictable distribution of the isotopic label.
| Mass Spectrometry Technique | Application for this compound | Information Gained |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination. | Elemental composition, molecular formula confirmation. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation of parent ions. | Structural elucidation through characteristic fragment ions. |
| Isotope Labeling with MS | Tracking atoms through reactions or metabolic pathways. | Mechanistic details of chemical and biological transformations. |
Since "this compound" is a chiral molecule, determining its absolute configuration is essential. Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are powerful tools for this purpose. nih.gov
Vibrational circular dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule. wikipedia.org The resulting VCD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration and conformation in solution. wikipedia.orgresearchgate.netgaussian.com By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously assigned. wikipedia.orgresearchgate.net VCD is particularly useful as it can be applied directly to molecules in solution, providing information about their conformation in that state. gaussian.com
Electronic circular dichroism (ECD) is another important chiroptical technique that measures the differential absorption of circularly polarized ultraviolet-visible light. nih.gov The ECD spectrum is characteristic of the electronic transitions within the molecule and is also sensitive to its stereochemistry. nih.gov Similar to VCD, the comparison of experimental ECD spectra with those calculated using time-dependent density functional theory (TD-DFT) allows for the determination of the absolute configuration of chiral centers. nih.govrsc.org
| Chiroptical Technique | Principle | Application for this compound |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. nih.gov | Determination of absolute configuration and solution-state conformation. rsc.org |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. nih.gov | Determination of absolute configuration by analyzing electronic transitions. |
Chromatographic Methods for Purity Assessment and Separation of Isomers
Chromatographic techniques are fundamental for the purification and purity assessment of "this compound." These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For a chiral compound like "this compound," the separation of stereoisomers is a key challenge.
Enantioselective chromatography is a specialized form of chromatography used to separate enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to different retention times and, thus, their separation. The development of effective enantioselective chromatographic methods is crucial for both the analytical determination of enantiomeric purity (enantiomeric excess, ee) and the preparative separation of enantiomers for further study.
For derivatives of 5-oxopyrrolidine, various chiral stationary phases have been successfully employed. For example, Chiralpak IC, which is based on a polysaccharide derivative, has been shown to effectively separate enantiomers of 1,2,3-trisubstituted-5-oxopyrrolidines in both normal and reversed-phase modes. nih.gov The choice of mobile phase, which often consists of a mixture of solvents like n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol) with a small amount of an acidic or basic modifier, is critical for achieving optimal separation. nih.gov By scaling up the analytical separation to a semipreparative or preparative scale, it is possible to isolate gram quantities of each enantiomer with high enantiomeric purity. nih.gov
| Chromatographic Method | Stationary Phase | Mobile Phase Example | Application |
| Enantioselective HPLC | Chiral (e.g., Chiralpak IC) | n-Hexane/Isopropanol/Trifluoroacetic acid nih.gov | Separation of enantiomers, determination of enantiomeric excess. |
Crystallographic Analysis for Solid-State Structural Elucidation (e.g., X-ray Diffraction)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a three-dimensional electron density map of the molecule, from which the positions of all atoms can be determined with high precision.
For "this compound" and its derivatives, X-ray crystallographic analysis provides unambiguous proof of the molecular structure, including the relative and absolute stereochemistry of all chiral centers. It also reveals detailed information about bond lengths, bond angles, and torsion angles, as well as intermolecular interactions such as hydrogen bonding and packing arrangements in the crystal lattice. This information is invaluable for understanding the physical properties of the compound and can provide insights into its interactions with biological macromolecules. While obtaining suitable single crystals for X-ray diffraction can be a challenge, the structural information it provides is unparalleled. For some derivatives of 5-oxopyrrolidine, X-ray crystallography has been successfully used to confirm their structure. mdpi.com
In Situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms
The real-time study of reaction kinetics and the elucidation of mechanistic pathways for reactions involving this compound are significantly advanced by the application of in situ spectroscopic techniques. These methods allow for the continuous monitoring of reactant consumption, intermediate formation, and product generation without the need for isolating species from the reaction mixture. This provides a dynamic view of the reaction progress, offering insights that are often missed with traditional offline analytical methods. The principal techniques employed for such studies include Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
The synthesis of the pyrrolidinone core, often achieved through cyclization reactions, and subsequent reactions of the aldehyde group, such as condensations or oxidations, are key processes where in situ monitoring is invaluable. For instance, in the formation of the pyrrolidinone ring, which can be synthesized via aza-Michael addition followed by lactamization, in situ spectroscopy can track the disappearance of the starting materials and the appearance of the cyclic product. acs.org
In Situ NMR Spectroscopy
In situ NMR spectroscopy is a powerful tool for monitoring homogeneous reactions involving this compound. acs.org By setting up the reaction directly within an NMR tube, spectra can be acquired at regular intervals. The aldehyde proton of this compound has a characteristic chemical shift in the 1H NMR spectrum, typically in the downfield region of 9-10 ppm. fiveable.meopenstax.orgpressbooks.pub The disappearance of this signal over time can be quantified to determine the rate of reaction. Similarly, the appearance of new signals corresponding to the product can be monitored to understand the reaction progress. For example, in a condensation reaction, the formation of a new C=C bond would result in the appearance of new vinylic proton signals.
Kinetic data can be extracted by integrating the relevant peaks in the NMR spectra at different time points. This allows for the determination of reaction orders and rate constants. Furthermore, the detection of transient intermediates can provide crucial evidence for a proposed reaction mechanism. acs.org For example, in a multi-step synthesis, in situ NMR can help to identify the rate-limiting step by observing the buildup of a particular intermediate. mdpi.com
In Situ FTIR Spectroscopy
In situ Fourier-Transform Infrared (FTIR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe immersed directly in the reaction vessel, is another highly effective method for real-time reaction monitoring. fu-berlin.de This technique is particularly useful for tracking changes in functional groups. The C=O stretching vibration of the aldehyde group in this compound exhibits a strong absorption band in the IR spectrum, typically around 1720-1740 cm-1. fiveable.meopenstax.orgtib.eu The lactam carbonyl group also has a characteristic strong absorption, usually in the range of 1660-1700 cm-1.
During a reaction, the decrease in the intensity of the aldehyde C=O peak can be correlated with the consumption of the starting material. Concurrently, the growth of new absorption bands corresponding to the product's functional groups provides information about its formation. For example, in a Michael addition reaction, the disappearance of the C=C bond of an α,β-unsaturated reaction partner can be monitored alongside the changes in the aldehyde and lactam carbonyl signals. researchgate.netnih.gov Real-time FTIR is advantageous for its rapid data acquisition, allowing for the study of fast reactions. researchgate.net
The data obtained from in situ spectroscopic monitoring can be used to construct detailed reaction profiles, plotting concentration versus time for all observed species. This quantitative information is essential for optimizing reaction conditions, such as temperature, catalyst loading, and reactant concentrations, to improve yield and selectivity.
To illustrate the application of these techniques, consider a hypothetical Knoevenagel condensation of this compound with malononitrile. In situ monitoring would track the key spectroscopic changes outlined in the table below.
Interactive Data Table: Illustrative In Situ Spectroscopic Data for a Knoevenagel Condensation
| Time (min) | Integrated Aldehyde Proton Signal (¹H NMR) | Absorbance of Aldehyde C=O (FTIR, cm⁻¹) | Absorbance of Nitrile C≡N (FTIR, cm⁻¹) |
| 0 | 1.00 | 1.00 | 0.00 |
| 10 | 0.75 | 0.76 | 0.24 |
| 20 | 0.52 | 0.53 | 0.47 |
| 30 | 0.31 | 0.32 | 0.68 |
| 40 | 0.15 | 0.16 | 0.84 |
| 50 | 0.05 | 0.06 | 0.94 |
| 60 | <0.01 | <0.01 | 0.99 |
This data clearly illustrates the consumption of the aldehyde starting material and the concurrent formation of the nitrile-containing product, allowing for a detailed kinetic analysis of the reaction.
Based on a comprehensive search for scientific literature, it is not possible to generate an article that provides specific computational and theoretical chemistry studies solely on the compound “this compound” according to the detailed outline provided.
The available research focuses on derivatives, such as 5-oxopyrrolidine-3-carboxylic acid and more complex substituted molecules, or discusses the requested computational methods in a general context. There is a lack of published studies that specifically report on the conformational analysis, transition state identification, molecular electrostatic potential, molecular docking, and ligand-protein recognition of this compound itself.
Therefore, creating an article with detailed, scientifically accurate research findings and data tables as requested would not be feasible without the underlying primary research data, which does not appear to be available in the public domain.
Computational and Theoretical Chemistry Studies
Structure-Based Ligand Design Principles Applied to Analogues
Structure-based ligand design is a cornerstone of modern drug discovery, leveraging the three-dimensional structure of a biological target to design molecules that can bind with high affinity and selectivity. In the context of 5-oxopyrrolidine analogues, molecular docking studies have been instrumental in elucidating their mechanism of action and guiding the design of more potent inhibitors.
A notable example involves a series of novel 5-oxopyrrolidine-3-carbohydrazides investigated as potential anticancer agents. Molecular docking simulations were employed to predict the binding modes of these compounds within the active sites of key protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
The docking studies revealed that these 5-oxopyrrolidine derivatives could act as multi-kinase inhibitors. For instance, a 2-hydroxynaphthalenylmethylene derivative demonstrated high binding affinity to the active sites of both the non-receptor tyrosine kinase (SRC) and the serine/threonine-protein kinase (BRAF). The predicted binding energies for this compound were -11.174 kcal/mol for SRC and -11.471 kcal/mol for BRAF, indicating strong and favorable interactions.
The key molecular interactions underpinning this high affinity included:
Hydrogen Bonding: The hydrazone and oxopyrrolidine moieties were found to form critical hydrogen bonds with amino acid residues in the kinase active sites.
Hydrophobic Interactions: Aromatic rings, such as the diphenylamine and naphthalene groups, engaged in hydrophobic and π-π stacking interactions with hydrophobic pockets within the enzymes.
These findings exemplify the principles of structure-based ligand design, where the chemical features of the 5-oxopyrrolidine scaffold and its substituents are rationally modified to optimize interactions with the target protein. The insights gained from such computational models are invaluable for guiding the synthesis of next-generation analogues with improved potency and selectivity.
Table 1: Predicted Binding Affinities of a 5-Oxopyrrolidine-3-carbohydrazide (B1650037) Analogue
| Target Protein Kinase | Predicted Binding Affinity (kcal/mol) |
|---|---|
| Non-receptor Tyrosine Kinase (SRC) | -11.174 |
| Serine/Threonine-Protein Kinase (BRAF) | -11.471 |
Cheminformatics Approaches for Library Design and Property Prediction
Cheminformatics provides a suite of computational tools to efficiently design and analyze large chemical libraries, as well as to predict the physicochemical and biological properties of molecules. While the direct application of these methods to 5-Oxopyrrolidine-3-carbaldehyde is not widely reported, studies on related pyrrolidine (B122466) and 5-oxopyrrolidine derivatives highlight the utility of these approaches.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A study on pyrrolidine derivatives as inhibitors of α-mannosidase I and II enzymes utilized QSAR modeling to identify key molecular descriptors influencing their inhibitory potential. The QSAR models, which showed good statistical significance, indicated that the presence of polar properties on the van der Waals surface and the inclusion of aromatic rings are crucial for activity. nih.gov This suggests that for analogues of this compound, a balance of polarity and hydrophobicity would be important for biological activity.
Combinatorial Library Design
The 5-oxopyrrolidine scaffold is an attractive starting point for the design of combinatorial libraries due to its synthetic tractability and proven biological relevance. nih.govnih.gov Cheminformatics principles are essential for designing high-quality libraries that are diverse and possess drug-like properties. Key considerations in the design of a 5-oxopyrrolidine-based library would include:
Scaffold Diversity: While keeping the 5-oxopyrrolidine core, variations in substituent groups at different positions can be explored to maximize structural diversity. Techniques like scaffold hopping could also be employed to identify novel core structures with similar biological activities. uniroma1.it
Descriptor-Based Diversity Analysis: A variety of molecular descriptors, such as physicochemical properties and molecular fingerprints, can be used to quantify the diversity of a virtual library and ensure broad coverage of chemical space. nih.govnih.gov
"Drug-Likeness" and ADMET Prediction: Computational filters, such as Lipinski's Rule of Five, are often applied to prioritize compounds with favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). simulations-plus.com Various software tools are available to predict these properties in silico, helping to reduce the likelihood of late-stage attrition in drug development. nih.govnih.gov
Numerous studies describe the synthesis of libraries of 5-oxopyrrolidine derivatives for screening against various biological targets, including cancer and microbial pathogens. nih.gov While the specific cheminformatics strategies employed in the design of these libraries are often not detailed, the systematic exploration of different substituents on the 5-oxopyrrolidine core is a common theme. This approach has led to the identification of compounds with potent and selective biological activities. nih.gov
Table 2: Key Cheminformatics Considerations for 5-Oxopyrrolidine Library Design
| Cheminformatics Approach | Application in Library Design |
|---|---|
| Diversity Analysis | Ensures broad coverage of chemical space to increase the probability of finding hits. |
| Scaffold Hopping | Identifies novel core structures with potentially improved properties. |
| QSAR Modeling | Predicts the biological activity of virtual compounds to prioritize synthesis. |
| ADMET Prediction | Filters out compounds with predicted poor pharmacokinetic or toxicity profiles. |
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Pathways with Enhanced Sustainability
The development of environmentally benign and efficient methods for the synthesis of 5-oxopyrrolidine-3-carbaldehyde and its derivatives is a key area for future research.
Green Chemistry Approaches
The principles of green chemistry offer a framework for developing more sustainable synthetic routes to pyrrolidinone-containing molecules. rsc.orgnih.gov Future efforts could focus on several key areas:
Renewable Starting Materials: The traditional synthesis often relies on petroleum-derived precursors. Research into the use of bio-based starting materials, such as itaconic acid derived from fermentation, is a promising green alternative. nih.gov
Catalytic Methods: The use of catalytic rather than stoichiometric reagents can significantly reduce waste. Biocatalysis, for instance, has shown promise in the synthesis of pyroglutamate (B8496135) esters, and could be adapted for the synthesis of this compound derivatives. nih.gov Lipases, in particular, have been used for the efficient synthesis of pyroglutamate lauroyl ester. nih.gov
Alternative Energy Sources: The use of ultrasound has been shown to promote the one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones in green solvents like ethanol, with citric acid as a biodegradable catalyst. rsc.org This approach offers advantages such as shorter reaction times, cleaner reaction profiles, and excellent yields. rsc.org
Solvent-Free Reactions: Mechanochemical methods, such as grinding, have been successfully employed for the iodination of pyrimidine (B1678525) derivatives, another class of N-heterocycles, under solvent-free conditions. mdpi.com Exploring such solvent-free approaches for the synthesis and derivatization of this compound could significantly improve the environmental footprint of these processes.
Table 1: Green Chemistry Approaches for Pyrrolidinone Synthesis
| Green Chemistry Principle | Application in Pyrrolidinone Synthesis | Potential for this compound |
| Use of Renewable Feedstocks | Synthesis from bio-derived itaconic acid. nih.gov | Direct synthesis from renewable resources. |
| Catalysis | Biocatalysis with lipases for esterification. nih.gov | Enantioselective synthesis of precursors. |
| Alternative Energy Sources | Ultrasound-assisted multicomponent synthesis. rsc.org | Accelerated and efficient reaction conditions. |
| Solvent-Free Conditions | Mechanochemical synthesis of related heterocycles. mdpi.com | Reduced solvent waste and simplified purification. |
Flow Chemistry Applications
Continuous flow chemistry is an enabling technology that offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scale-up. nih.govyoutube.com The application of flow chemistry to the synthesis of this compound is a promising area for future investigation.
Synthesis of the Pyrrolidinone Core: Continuous flow processes have been developed for the synthesis of N-heterocycles, including the catalytic conversion of levulinic acid to 1-ethyl-5-methylpyrrolidin-2-one. frontiersin.org This demonstrates the feasibility of constructing the core pyrrolidinone scaffold in a flow regime.
Handling of Hazardous Reagents: Flow reactors, due to their small reaction volumes, allow for the safe handling of hazardous or unstable reagents that might be problematic in large-scale batch reactions. youtube.com This could enable the exploration of new and more reactive chemical space for the derivatization of the aldehyde functionality.
Table 2: Potential Advantages of Flow Chemistry for this compound Synthesis
| Feature of Flow Chemistry | Benefit for Synthesis and Derivatization |
| Enhanced Safety | Safe handling of reactive intermediates. youtube.com |
| Precise Control | Improved control over reaction parameters (temperature, pressure, stoichiometry). nih.gov |
| Scalability | Facile scale-up from laboratory to production. uc.pt |
| Automation | Potential for automated synthesis and optimization. |
Exploration of Undiscovered Reactivity Patterns and Cascade Processes
The bifunctional nature of this compound presents opportunities for the discovery of novel reactivity patterns and the design of elegant cascade reactions.
Domino Reactions: The development of domino reactions, where a single event triggers a cascade of subsequent transformations, is a highly efficient strategy for the construction of complex molecular architectures. nih.gov A domino reaction involving o-phthalaldehyde (B127526) and 3-oxo-N-arylbutanamide has been developed for the one-pot synthesis of spiroindan-2,2′-pyrrolidines. acs.org Similar strategies could be envisioned starting from this compound to access novel spirocyclic systems.
Tandem Reactions: Tandem reactions, where multiple bond-forming events occur in a single pot, offer a step-economical approach to complex molecules. nih.gov Copper-catalyzed three-component tandem amination/cyanation/alkylation sequences have been used to synthesize α-CN pyrrolidines. nih.gov Exploring such multicomponent reactions with this compound could lead to a diverse range of functionalized derivatives.
Smiles-Truce Rearrangement: A novel cascade reaction involving a Smiles-Truce rearrangement has been reported for the synthesis of α-arylated pyrrolidinones from arylsulfonamides and cyclopropane (B1198618) diesters. nih.gov This metal-free, one-pot process highlights the potential for discovering new cascade pathways to functionalized pyrrolidinones. nih.gov
Integration with Materials Science for Advanced Applications
While the application of this compound in materials science is still in its infancy, the unique properties of the pyrrolidinone scaffold suggest potential for the development of advanced functional materials.
Polymer Chemistry: The pyrrolidinone ring is a key structural motif in some polymers. For example, polypyrrolidone (Nylon 4) can be formed by the ring-opening polymerization of 2-pyrrolidone. chemicalbook.com The aldehyde functionality of this compound could be used as a reactive handle to incorporate this scaffold into polymer backbones or as a pendant group, potentially imparting unique properties to the resulting materials.
Functional Dyes and Pigments: Certain heterocyclic compounds have found applications as organic light-emitting diodes (LEDs) and photocatalysts. The electronic properties of the this compound scaffold could be tuned through derivatization to develop novel chromophores and luminophores.
Biomaterials: The biocompatibility of the pyroglutamic acid framework makes it an attractive building block for biomaterials. thieme-connect.de Derivatives of this compound could be explored for the development of biodegradable polymers, hydrogels, and drug delivery systems.
Emerging Roles in Chemical Biology and Advanced Therapeutic Modalities (Mechanism-focused)
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, and this compound offers a unique entry point for the design of novel therapeutic agents with well-defined mechanisms of action. nih.gov
Targeted Covalent Inhibitors: The aldehyde group of this compound is a latent electrophile that can be exploited for the design of targeted covalent inhibitors. nih.gov These inhibitors form a covalent bond with a specific nucleophilic residue in the target protein, leading to high potency and prolonged duration of action. mdpi.com This approach could be used to develop novel inhibitors for a range of therapeutic targets, including enzymes implicated in cancer and infectious diseases.
Pyroglutamate-Targeted Therapies: Pyroglutamate-modified amyloid-β (Aβ) peptides are implicated in the pathogenesis of Alzheimer's disease. acs.org Immunotherapies targeting these modified peptides have shown promise in preclinical and clinical studies. nih.govnih.gov this compound could serve as a scaffold for the development of small molecule modulators of Aβ aggregation or as a synthon for the preparation of more complex pyroglutamate-containing probes and therapeutics.
Chemical Probes for Target Identification: The reactivity of the aldehyde can be harnessed to develop chemical probes for identifying the cellular targets of bioactive pyrrolidinone-containing molecules. These probes can be used in chemical proteomics workflows to pull down binding partners and elucidate mechanisms of action.
Table 3: Emerging Therapeutic Modalities for this compound Derivatives
| Therapeutic Modality | Mechanism of Action | Potential Disease Areas |
| Targeted Covalent Inhibitors | Covalent bond formation with target protein. nih.govmdpi.com | Cancer, Infectious Diseases |
| Pyroglutamate-Targeted Therapies | Modulation of pyroglutamate-modified peptide aggregation. nih.govnih.gov | Alzheimer's Disease |
| Chemical Probes | Covalent labeling of protein targets. | Target Identification and Validation |
Challenges and Opportunities in Complex Pyrrolidine (B122466) Chemistry and Derivatization
The synthesis and derivatization of complex pyrrolidine-containing molecules present both challenges and opportunities for organic chemists.
Stereocontrol: The stereoselective synthesis of substituted pyrrolidines is a significant challenge, particularly when multiple stereocenters are present. mdpi.commdpi.com The development of new asymmetric methodologies for the synthesis of this compound and its derivatives is crucial for accessing enantiomerically pure compounds for biological evaluation.
Functional Group Tolerance: The development of robust synthetic methods that tolerate a wide range of functional groups is essential for the synthesis of diverse libraries of pyrrolidinone derivatives for screening and structure-activity relationship studies. nih.gov
Late-Stage Functionalization: The ability to introduce new functional groups into the pyrrolidinone scaffold at a late stage in the synthesis is highly desirable for rapidly exploring chemical space and optimizing the properties of lead compounds. rsc.org
Diversity-Oriented Synthesis: The development of diversity-oriented synthesis strategies will be key to unlocking the full potential of the this compound scaffold for the discovery of new bioactive molecules. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Oxopyrrolidine-3-carbaldehyde, and how are they optimized for academic research?
- Methodological Answer : The compound is typically synthesized via cyclization or condensation reactions. For example, describes a method using chalcone derivatives, hydrazine hydrate, and acetic acid under reflux to form 5-oxopyrrolidine-3-carboxylic acid derivatives. Yield optimization (e.g., 56% for 5a) involves adjusting stoichiometry, reaction time, and catalysts like Pd/C for hydrogenation steps . Computational tools (e.g., Gaussian software) can predict reaction pathways and intermediate stability to guide experimental design .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O) and aldehyde (CHO) groups (e.g., peaks near 1700–1750 cm⁻¹) .
- NMR : ¹H and ¹³C NMR resolve ring substituents and stereochemistry. For instance, reports δ 172.3–172.4 ppm for carbonyl carbons in similar derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ = 392.4 for 5a in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
